AMMONIUM CHLORIDE-D4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ammonium Chloride-D4 is an isotope labelled version of Ammonium Chloride . It appears as a white powder and is used as a main component and source of nitrogen in fertilizer .

Synthesis Analysis

Ammonium Chloride-D4 is available commercially and can be purchased from various suppliers . The exact synthesis process is not detailed in the search results.Molecular Structure Analysis

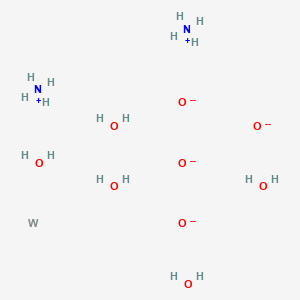

The molecular formula of Ammonium Chloride-D4 is ClH4N . It consists of ammonium cations (NH4+) and chloride anions (Cl-) arranged in a crystalline lattice structure .Chemical Reactions Analysis

Ammonium Chloride decomposes to produce ammonia gas and hydrogen chloride . It also reacts with sodium hydroxide to produce ammonia gas .Physical And Chemical Properties Analysis

Ammonium Chloride-D4 is a white crystalline solid . It has a melting point of 338°C (640°F) and a boiling point of 520°C (968°F) . It is highly soluble in water, ethanol, methanol, and glycerol and it is also slightly soluble in acetone .Applications De Recherche Scientifique

Solidification of Metals

Ammonium Chloride-D4 has been extensively studied as a transparent analogue for investigating the solidification of metals . It exhibits a striking resemblance in solidification behavior to the majority of binary eutectic alloy systems, making it a valuable model for studying phase transition phenomena .

Dendrite Tip Kinetics

Studies have been conducted on Ammonium Chloride-D4 to understand the kinetics of dendrite tip growth, a function of supersaturation . This research can aid in determining the columnar front, the columnar-to-equiaxed transition, and the equiaxed growth velocities .

Buffer in Biological Research

Ammonium Chloride-D4 is used as a buffer in biological research . It helps maintain a constant pH, which is crucial for many biochemical reactions .

4. Source of Ammonia for Chemical Reactions It also serves as a source of ammonia for chemical reactions . This is particularly useful in various laboratory settings.

Cooling Baths

Historically, Ammonium Chloride-D4 has been used to lower temperatures in cooling baths . This application is especially relevant in certain experimental setups.

Protein Purification

Ammonium Chloride-D4 can be used to precipitate proteins from solution . This is a common technique in protein purification processes.

Preparation of Biological Samples

Ammonium Chloride-D4 is often used in the preparation of biological samples for downstream applications, including DNA sequencing .

Mécanisme D'action

Target of Action

The primary target of Ammonium Chloride-D4 is the kidney . The ammonium ion (NH4+) in the body plays an important role in the maintenance of acid-base balance . The kidney uses ammonium (NH4+) in place of sodium (Na+) to combine with fixed anions in maintaining acid-base balance, especially as a homeostatic compensatory mechanism in metabolic acidosis .

Mode of Action

Ammonium Chloride-D4 increases acidity by increasing the amount of hydrogen ion concentrations . It can be used as an expectorant due to its irritative action on the bronchial mucosa . This effect causes the production of respiratory tract fluid which in order facilitates the effective cough .

Biochemical Pathways

Ammonia oxidising microorganisms, including Ammonium Chloride-D4, are typically considered metabolically streamlined and highly specialised . They carry out oxidation of ammonia to nitrite, and their activity is relevant for both food security and climate change .

Pharmacokinetics

Ammonium Chloride-D4 is a salt that is soluble in water and is readily absorbed by the body . When ingested, it dissociates into its constituent ions, ammonium (NH4+) and chloride (Cl-), which are absorbed in the gastrointestinal tract . The absorption occurs mainly in the small intestine, with only a small amount being absorbed in the stomach . The rate of absorption is rapid, with peak levels of ammonium in the blood occurring within one hour after ingestion . Once absorbed, ammonium is metabolized in the liver to urea, which is then excreted by the kidneys in the urine . The chloride ion is also excreted in the urine or may be reabsorbed in the kidneys depending on the body’s needs . The elimination half-life of Ammonium Chloride-D4 is about 2-3 hours, indicating that it is rapidly eliminated from the body .

Result of Action

The therapeutic effects of Ammonium Chloride-D4 depend upon the ability of the kidney to utilize ammonia in the excretion of an excess of fixed anions and the conversion of ammonia to urea by the liver, thereby liberating hydrogen (H+) and chloride (Cl–) ions into the extracellular fluid .

Action Environment

Ammonium Chloride-D4 is a white crystalline solid . It is soluble in water (37%) . The primary hazard is the threat posed to the environment . Immediate steps should be taken to limit its spread to the environment . It is used to make other ammonium compounds, as a soldering flux, as a fertilizer, and for many other uses .

Safety and Hazards

Propriétés

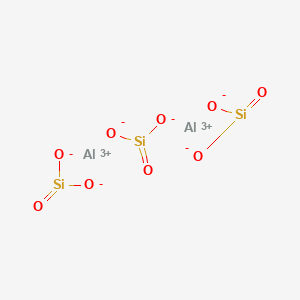

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ammonium Chloride-D4 involves the reaction of Ammonia-D3 with Hydrochloric acid-D1.", "Starting Materials": [ "Ammonia-D3", "Hydrochloric acid-D1" ], "Reaction": [ "Add Ammonia-D3 to a reaction vessel", "Slowly add Hydrochloric acid-D1 to the reaction vessel while stirring", "Heat the reaction mixture to 50-60°C for 1 hour", "Cool the reaction mixture to room temperature", "Filter the resulting Ammonium Chloride-D4 product", "Dry the product under vacuum to obtain pure Ammonium Chloride-D4" ] } | |

Numéro CAS |

12015-14-4 |

Formule moléculaire |

ClD4N |

Poids moléculaire |

57.52 |

Origine du produit |

United States |

Q & A

Q1: What is the significance of studying the normal vibrations of Ammonium Chloride-d4 using far-infrared spectroscopy?

A1: Far-infrared spectroscopy is a powerful tool for probing the low-frequency vibrations in molecules and crystals. In the case of Ammonium Chloride-d4, this technique provides insights into the movement of the ammonium ions (NH4+) within the crystal lattice. By analyzing the frequencies at which the crystal absorbs far-infrared radiation, researchers can determine the vibrational modes of the ammonium ions and calculate the forces holding the crystal together. []

Q2: How does the deuteration of Ammonium Chloride (NH4Cl) to form Ammonium Chloride-d4 (ND4Cl) affect its vibrational properties?

A2: Deuteration, the replacement of hydrogen (H) with deuterium (D), significantly impacts vibrational frequencies. Since deuterium has twice the mass of hydrogen, the vibrations involving the ammonium ion in ND4Cl occur at lower frequencies compared to NH4Cl. This isotopic shift is a crucial aspect studied in the research paper, allowing for a more refined understanding of the vibrational modes and force constants within the crystal structure. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate](/img/structure/B1143368.png)